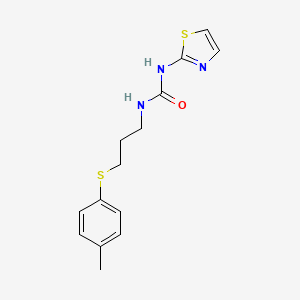

1-(噻唑-2-基)-3-(3-(对甲苯硫基)丙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

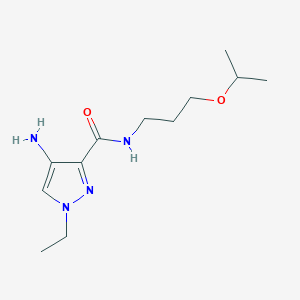

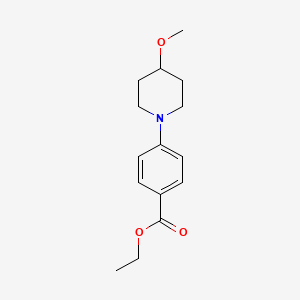

The compound "1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea" is a urea derivative that incorporates a thiazole ring, a common structural motif in medicinal chemistry due to its heterocyclic aromatic characteristics, and a p-tolylthio propyl group. Urea derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The thiazole ring, in particular, is a crucial pharmacophore in drug design and can be found in various biologically active compounds .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of thiourea derivatives, the synthesis can proceed through the formation of a carbodiimide intermediate, followed by sequential addition and dehydration with acyl hydrazides . The electronic and steric effects of substituents on the phenyl rings of the thioureas are significant in the formation of the intermediary carbodiimide and the direction of the subsequent ring closure . Additionally, the synthesis of related thiazolyl urea derivatives has been achieved by reacting heterocyclic amino compounds with phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate under microwave irradiation, which offers a more efficient reaction time compared to conventional heating .

Molecular Structure Analysis

The molecular structure of thiazolyl urea derivatives can be analyzed using spectroscopic methods such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Density Functional Theory (DFT) calculations can provide detailed interpretations of the vibrational spectra and insights into the molecular stability arising from hyperconjugative interactions and charge delocalization . The presence of intramolecular charge transfer (ICT) within the molecule can be confirmed by analyzing the electron density in the σ* and π* antibonding orbitals and second-order delocalization energies .

Chemical Reactions Analysis

Thiazolyl urea derivatives can participate in various chemical reactions due to their functional groups. For instance, the thiourea moiety can be transformed into triazole derivatives through thiophile-promoted synthesis, which involves the formation of a carbodiimide and subsequent ring closure . The reactivity of these compounds can be influenced by the nature of the substituents on the phenyl rings, which affect the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. Computational methods like DFT can predict the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's reactivity . The first-order hyperpolarizability and related properties can also be calculated to assess the nonlinear optical properties of the molecule .

科学研究应用

合成和结构分析

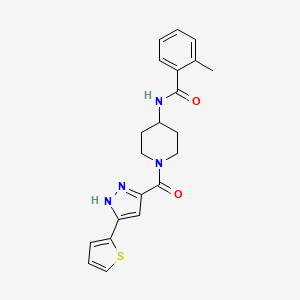

1-(噻唑-2-基)-3-(3-(对甲苯硫基)丙基)脲属于噻唑基脲衍生物的较广泛类别,该类别已经过合成和结构分析,用于各种科学应用。这些化合物通过涉及杂环氨基化合物的反应合成,与传统加热相比,微波辐射提供了一种更有效的方法。这些化合物的结构使用元素分析、1H 核磁共振和 X 射线衍射分析等技术进行确认,突出了它们在科学研究中的潜力,因为它们具有有前景的抗肿瘤活性和结构多功能性 (Ling 等人,2008); (Li & Chen,2008).

生物学评估和抗菌活性

新型噻唑基脲衍生物已经过生物学评估,展示了从抗肿瘤特性到充当受体酪氨酸激酶抑制剂的一系列活性。这些化合物对人慢性粒细胞白血病 (CML) 细胞系表现出有效的活性,并且通过影响 PI3K/Akt 信号通路(癌症发展和进展中的一个关键通路)表现出显著的生物学活性。这些发现强调了它们作为开发新型癌症疗法先导的潜力 (Weiwei Li 等人,2019)。此外,噻唑基脲衍生物已证明对包括金黄色葡萄球菌和大肠杆菌在内的各种菌株具有抗菌活性,这使它们成为开发新型抗菌剂的潜在候选者 (Zhi-hua Zhang 等人,2017).

抗氧化和抗胆碱酯酶活性

含有芳基脲/硫脲基团的香豆基噻唑衍生物已被探索其对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的抑制作用,这些酶参与神经退行性疾病。这些化合物表现出有前景的抑制活性,其中一些比标准药物加兰他敏表现出更强的抑制作用。这表明它们在治疗阿尔茨海默病等疾病中的潜在应用。此外,这些衍生物已显示出显着的抗氧化能力,进一步强调了它们的治疗潜力 (Kurt 等人,2015).

细菌细胞壁生物合成的抑制剂

苯基噻唑基脲和氨基甲酸酯衍生物已被确定为细菌细胞壁生物合成的新型抑制剂。这些化合物对诸如 MurA 和 MurB 等酶以及革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA)、耐万古霉素肠球菌 (VRE) 和耐青霉素肺炎链球菌 (PRSP))表现出良好的活性。它们靶向革兰氏阳性菌和革兰氏阴性菌的能力突出了它们作为新型抗菌剂的潜力,解决了日益严重的抗生素耐药性问题 (Francisco 等人,2004).

属性

IUPAC Name |

1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFRMJDBVQAVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)